3-[(2-HYDROXY-1,1-DIMETHYLETHYL)AMINO]-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE
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Overview
Description
3-[(2-HYDROXY-1,1-DIMETHYLETHYL)AMINO]-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzisothiazole core substituted with a hydroxy-dimethylethylamino group and a nitro group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-HYDROXY-1,1-DIMETHYLETHYL)AMINO]-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-nitrobenzisothiazole with 2-amino-2-methyl-1-propanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[(2-HYDROXY-1,1-DIMETHYLETHYL)AMINO]-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzisothiazole derivatives.
Scientific Research Applications
3-[(2-HYDROXY-1,1-DIMETHYLETHYL)AMINO]-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-HYDROXY-1,1-DIMETHYLETHYL)AMINO]-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets. The compound’s functional groups enable it to bind to enzymes or receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the hydroxy-dimethylethylamino group can form hydrogen bonds with target proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Similar in structure but lacks the nitro group, leading to different chemical properties and reactivity.
Salbutamol Hydrochloride: Contains a similar hydroxy-dimethylethylamino group but differs in the core structure and functional groups.
Uniqueness
3-[(2-HYDROXY-1,1-DIMETHYLETHYL)AMINO]-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential biological activity. The presence of both a nitro group and a hydroxy-dimethylethylamino group allows for a wide range of chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
2-methyl-2-[(6-nitro-1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5S/c1-11(2,6-15)12-10-8-4-3-7(14(16)17)5-9(8)20(18,19)13-10/h3-5,15H,6H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIOULMCHISUTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N=C1C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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